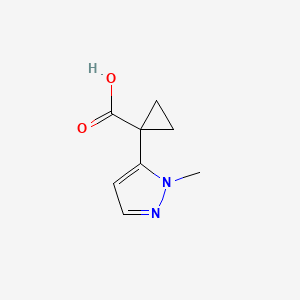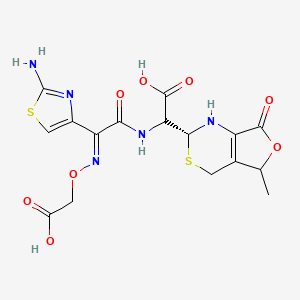
4-Hydroxy Tolvaptan (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Tolvaptan is a derivative of Tolvaptan, a selective vasopressin V2 receptor antagonist. It is used primarily in the treatment of conditions like autosomal dominant polycystic kidney disease (ADPKD) and hyponatremia associated with heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) . The compound is known for its ability to promote aquaresis, which is the excretion of free water without electrolyte loss .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Tolvaptan involves multiple steps, starting from the basic structure of TolvaptanThis can be achieved through various organic reactions such as hydroxylation using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of 4-Hydroxy Tolvaptan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quantification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Tolvaptan undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent structure.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of Tolvaptan with different functional groups replacing the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Tolvaptan has a wide range of applications in scientific research:
Wirkmechanismus
4-Hydroxy Tolvaptan exerts its effects by selectively antagonizing the vasopressin V2 receptors located in the renal collecting ducts. This antagonism prevents the action of vasopressin, leading to increased excretion of free water and a decrease in urine osmolality . The molecular targets include the V2 receptors, and the pathways involved are primarily related to water reabsorption and electrolyte balance .
Vergleich Mit ähnlichen Verbindungen
Tolvaptan: The parent compound, also a vasopressin V2 receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist with a broader spectrum, affecting both V1a and V2 receptors.
Lixivaptan: A selective V2 receptor antagonist similar to Tolvaptan but with different pharmacokinetic properties.
Uniqueness: 4-Hydroxy Tolvaptan is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetic and pharmacodynamic profile compared to its parent compound, Tolvaptan. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C26H25ClN2O4 |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
N-[4-(7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-15-5-3-4-6-19(15)25(32)28-18-8-9-20(16(2)13-18)26(33)29-12-11-23(30)24(31)21-14-17(27)7-10-22(21)29/h3-10,13-14,23-24,30-31H,11-12H2,1-2H3,(H,28,32) |
InChI-Schlüssel |
VAVCSBDSVJMVNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC(C(C4=C3C=CC(=C4)Cl)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)

![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)


![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)


